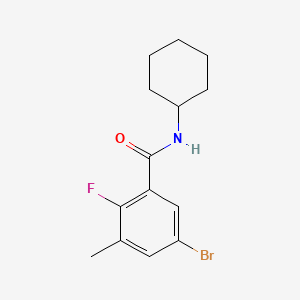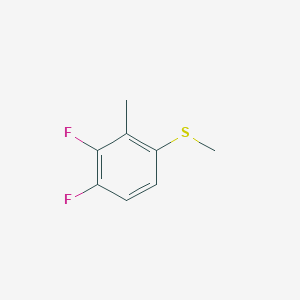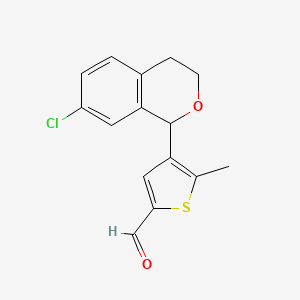
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde is a complex organic compound that features a unique combination of a chloroisochroman moiety and a methylthiophene carbaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 7-Chloroisochroman: This can be achieved through the chlorination of isochroman using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methylthiophene Group: The 7-chloroisochroman is then reacted with a methylthiophene derivative under conditions that facilitate the formation of a carbon-carbon bond, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the Carbaldehyde Group: Finally, the aldehyde group is introduced through formylation reactions, often using reagents like Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like column chromatography, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the isochroman moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carboxylic acid.
Reduction: 4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C15H13ClO2S |
|---|---|
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
4-(7-chloro-3,4-dihydro-1H-isochromen-1-yl)-5-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C15H13ClO2S/c1-9-13(7-12(8-17)19-9)15-14-6-11(16)3-2-10(14)4-5-18-15/h2-3,6-8,15H,4-5H2,1H3 |
Clé InChI |
VWCSRUIIEMQTDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)C=O)C2C3=C(CCO2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


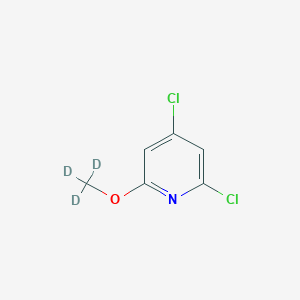
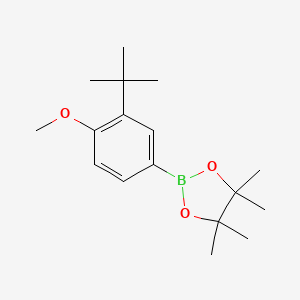
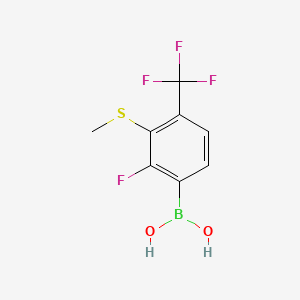
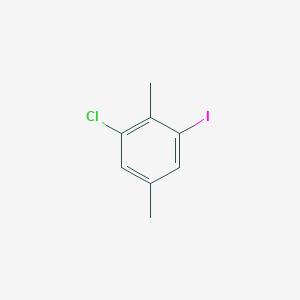
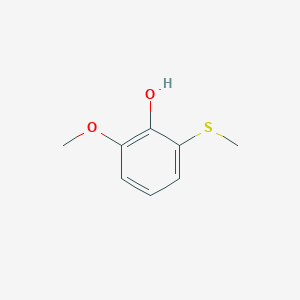
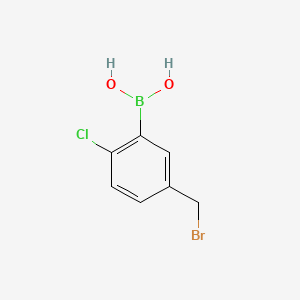
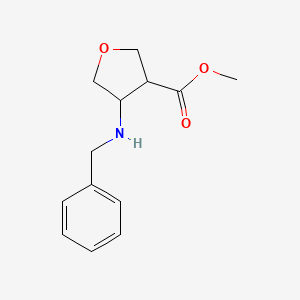
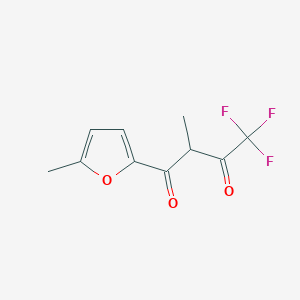
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
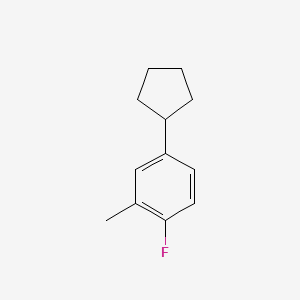
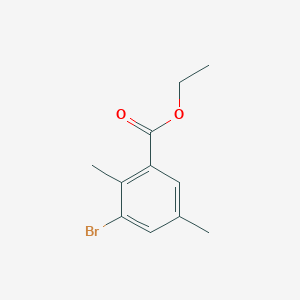
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)
